N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
Description
N-[1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a heterocyclic compound featuring a tetrazole core substituted at position 1 with a 4-chlorophenyl group and at position 5 with a dimethylamine moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, contributes to metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant. The 4-chlorophenyl group enhances lipophilicity and electronic effects, while the dimethylamine substituent may influence solubility and receptor interactions.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N,N-dimethyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c1-14(2)9-11-12-13-15(9)8-5-3-7(10)4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPHBZZPOHBGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224171 | |
| Record name | 1-(4-Chlorophenyl)-N,N-dimethyl-1H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343376-06-7 | |
| Record name | 1-(4-Chlorophenyl)-N,N-dimethyl-1H-tetrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343376-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-N,N-dimethyl-1H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where the tetrazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
N,N-Dimethylation:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The 4-chlorophenyl group and N,N-dimethylamine moiety may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogs with Tetrazole Cores
Table 1: Key Tetrazole-Based Analogs
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in the target compound balances lipophilicity and steric bulk, whereas analogs with 2,4-dichlorobenzyl () or trifluoromethoxy groups () exhibit increased molecular weight and altered electronic profiles.
- Biological Relevance : The bis(4-chlorobenzyl) analog () interacts with neuropeptide receptors, suggesting that chlorophenyl-tetrazole scaffolds may target CNS pathways.
Heterocyclic Variants: Pyrazole and Triazole Derivatives
Table 2: Pyrazole and Triazole-Based Comparators
Key Observations :
- Core Heterocycle Impact : Pyrazole derivatives () often exhibit higher melting points (e.g., 171–172°C for 3b) compared to tetrazoles, likely due to increased hydrogen bonding. Triazoles () with electron-withdrawing groups (e.g., -CF₃) show potent antitumor activity, suggesting that similar substituents on tetrazoles could enhance bioactivity.
- Functional Group Synergy: The combination of chlorophenyl and carboxamide/cyano groups in pyrazoles () improves yield and stability, a strategy applicable to tetrazole optimization.
Pharmacologically Related Compounds: Sibutramine Analogs
Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) and its derivatives share the N,N-dimethylamine moiety and chlorophenyl group but feature a cyclobutyl core instead of tetrazole. Key comparisons include:
- Metabolism : Sibutramine is metabolized by CYP2B6 into active amines, suggesting that the target compound’s dimethylamine group may also undergo hepatic processing .
- Impurity Profiles: Chromatographic data for Sibutramine-related compounds (Table 1 in ) show that minor structural changes (e.g., chloro-substitution position) significantly alter retention times (RRT = 0.42–1.45), underscoring the need for rigorous purity analysis in tetrazole analogs.
Biological Activity
N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a synthetic organic compound belonging to the class of tetrazole derivatives. Its molecular formula is C₉H₁₀ClN₅, and it has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibitory contexts. This article reviews the compound's biological activity based on diverse sources, highlighting its mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀ClN₅
- Molecular Weight : 223.66 g/mol
- CAS Number : 343376-06-7
The compound features a tetrazole ring, which is significant for its biological interactions. The presence of the 4-chlorophenyl group and N,N-dimethylamine moiety enhances its binding affinity to various biological targets.
Synthesis of the Compound
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving hydrazines and azides.
- Substitution Reaction : The tetrazole ring is reacted with 4-chlorobenzyl chloride in the presence of bases like sodium hydride.
- N,N-Dimethylation : This step introduces the dimethylamine group to complete the synthesis.
Antimicrobial Activity
Research indicates that compounds within the tetrazole class, including this compound, exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related tetrazole derivatives demonstrate activity against a range of bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL .
- A comparative analysis revealed that some tetrazole derivatives were more effective than ciprofloxacin against clinical strains of Staphylococcus epidermidis, with MIC values as low as 2 µg/mL .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor:
- Studies have indicated that certain tetrazole derivatives can inhibit acetylcholinesterase (AChE) and urease enzymes effectively. For example, IC50 values for some synthesized compounds ranged from 0.63 to 6.28 µM compared to a reference standard .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 2.14 |
| Compound B | Urease | 1.13 |
| Compound C | Urease | 6.28 |
Case Studies and Research Findings
A variety of studies have explored the biological activity of tetrazole derivatives similar to this compound:
- Antibacterial Studies : In a study evaluating multiple tetrazole compounds against Salmonella typhi and Bacillus subtilis, several showed moderate to strong activity with MIC values indicating effective inhibition .
- Docking Studies : Molecular docking studies have elucidated interactions between these compounds and target proteins, providing insights into their mechanism of action at a molecular level .
- Pharmacological Effectiveness : Binding interactions with bovine serum albumin (BSA) have been assessed to evaluate pharmacokinetic properties, suggesting favorable characteristics for drug development .
Q & A
Q. What are the standard synthetic routes for N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine, and how are reaction conditions optimized?
The synthesis typically involves cyclization of hydrazine derivatives with nitriles or carbonyl compounds under basic or acidic conditions. Key steps include:
- Triazole ring formation : Reacting 4-chlorophenylhydrazine with a cyanamide derivative in the presence of a catalyst (e.g., ZnCl₂) at 80–100°C .
- Dimethylamine incorporation : Alkylation of the intermediate using dimethylamine hydrochloride in polar aprotic solvents (e.g., DMF) under reflux . Optimization involves adjusting solvent polarity (acetonitrile vs. DMF), temperature gradients, and stoichiometric ratios to maximize yield (reported 60–75%) while minimizing byproducts. Purity is validated via HPLC (>95%) and NMR spectroscopy .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Multi-modal characterization is critical:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, dimethylamine protons at δ 2.2–2.5 ppm) and confirms substitution patterns .
- Mass spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 265.08 (theoretical 265.07) .
- X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, particularly the tetraazole ring geometry and chloro-phenyl orientation .
Q. What solvents and catalysts are most effective for its stabilization during storage?
The compound is hygroscopic and light-sensitive. Recommended storage conditions:
- Solvents : Anhydrous DMSO or ethanol at −20°C to prevent hydrolysis of the tetraazole ring .
- Stabilizers : Addition of 0.1% w/v ascorbic acid inhibits oxidative degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states and intermediates:
- Reaction mechanism : Simulate nucleophilic attack of the tetraazole nitrogen on electrophilic substrates (e.g., alkyl halides) to predict regioselectivity .
- Thermodynamic stability : Calculate Gibbs free energy (ΔG) to identify favorable reaction conditions (e.g., solvent dielectric constants, temperature) . Experimental validation via kinetic studies (e.g., rate constants measured by UV-Vis spectroscopy) bridges computational and empirical data .
Q. How do contradictory spectral data (e.g., NMR vs. MS) arise, and how are they resolved?
Discrepancies may stem from:
- Tautomerism : The tetraazole ring’s prototropic tautomerism (1H vs. 2H forms) alters NMR peak splitting but not MS data. Dynamic NMR at variable temperatures (25–60°C) can detect equilibrium shifts .
- Ionization artifacts : MS adducts (e.g., [M+Na]⁺) require high-resolution correction. Cross-validation with FT-IR (e.g., C-Cl stretch at 750 cm⁻¹) resolves ambiguities .
Q. What strategies optimize its bioactivity in medicinal chemistry applications?
- Structure-activity relationship (SAR) : Modifying the 4-chlorophenyl group to electron-withdrawing substituents (e.g., CF₃) enhances antimicrobial potency .
- Prodrug design : Esterification of the dimethylamine group improves membrane permeability, with hydrolysis assays confirming release kinetics .
- In silico docking : AutoDock Vina predicts binding affinity to target enzymes (e.g., cytochrome P450), guiding synthetic prioritization .
Q. How does statistical experimental design (DoE) improve reaction yield and reproducibility?
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) via a 2³ factorial matrix to identify critical factors .
- Response surface methodology (RSM) : Optimizes conditions (e.g., 12-hour reaction time, 1:1.2 molar ratio) to achieve >90% yield .
- Robustness testing : Introduce ±5% variations in parameters to assess reproducibility under scaled-up conditions .
Methodological Notes
- Contradiction management : Conflicting solubility data (e.g., DMSO vs. ethanol) are resolved via phase diagrams and Hansen solubility parameters .
- Safety protocols : Adhere to chemical hygiene plans for handling chlorinated intermediates (e.g., PPE, fume hoods) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
